Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl-
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Overview
Description
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- is an organic compound with the molecular formula C12H22. It is a derivative of cyclohexane, where a tert-butyl group and an ethenyl group are attached to the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- typically involves the alkylation of cyclohexane with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with cyclohexane to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- can be achieved through a continuous flow process. This involves the use of high-pressure reactors and advanced catalytic systems to ensure high yield and purity of the product. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions where the tert-butyl or ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- can be oxidized to form tert-butylcyclohexanol or tert-butylcyclohexanone.
Reduction: The reduction of the ethenyl group yields Cyclohexane, 1-(1,1-dimethylethyl)-4-ethyl-.
Substitution: Halogenated derivatives such as 1-(1,1-dimethylethyl)-4-bromocyclohexane can be formed.
Scientific Research Applications
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The pathways involved include electrophilic addition and substitution reactions, which are facilitated by the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, tert-butyl-: Similar in structure but lacks the ethenyl group.
Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: Contains a methyl group instead of an ethenyl group.
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethyl-: Formed by the reduction of the ethenyl group.
Uniqueness
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- is unique due to the presence of both tert-butyl and ethenyl groups, which impart distinct chemical properties
Properties
Molecular Formula |
C12H22 |
---|---|
Molecular Weight |
166.30 g/mol |
IUPAC Name |
1-tert-butyl-4-ethenylcyclohexane |
InChI |
InChI=1S/C12H22/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5,10-11H,1,6-9H2,2-4H3 |
InChI Key |
YVYZPZVSJOWLTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C=C |
Origin of Product |
United States |
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